(-)-Steganacin Outperforms Steganangin as a Tubulin Polymerization Inhibitor
In direct head-to-head comparison, (-)-steganacin inhibits the polymerization of tubulin in vitro with an ID50 of 1.5 μM, whereas the closely related natural congener steganangin requires a concentration of 2.1 μM to achieve the same degree of inhibition [1]. This difference in potency reflects the critical role of the acetate group present in steganacin but absent in steganangin.
| Evidence Dimension | Inhibition of microtubule assembly in vitro (ID50) |
|---|---|
| Target Compound Data | ID50 = 1.5 μM |
| Comparator Or Baseline | Steganangin, ID50 = 2.1 μM |
| Quantified Difference | 1.4-fold higher potency for (-)-steganacin |
| Conditions | Purified tubulin, turbidity assay at 37°C |
Why This Matters
This quantitative potency advantage ensures that researchers can achieve effective microtubule disruption at lower compound concentrations, reducing potential off-target effects and conserving valuable compound stocks.
- [1] Wang, R. W., et al. (1977). Antimitotic and antitubulin activity of the tumor inhibitor steganacin. Cancer Research, 37(9), 3071-3079. PMID: 560248 View Source
